molecular formula C20H29N5O3 B12176932 tert-butyl (2-{[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}ethyl)carbamate

tert-butyl (2-{[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}ethyl)carbamate

Cat. No.: B12176932
M. Wt: 387.5 g/mol
InChI Key: QSQNBWCNTPLXIM-UHFFFAOYSA-N
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Description

tert-butyl (2-{[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}ethyl)carbamate: is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-{[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}ethyl)carbamate typically involves multiple stepsThe final step involves the attachment of the tert-butyl carbamate group under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of tert-butyl (2-{[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • tert-butyl (2-{[(1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}ethyl)carbamate
  • tert-butyl (2-{[(1-cyclopentyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}ethyl)carbamate

Uniqueness: The uniqueness of tert-butyl (2-{[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}ethyl)carbamate lies in its specific substitution pattern, which can lead to distinct biological activities and applications compared to other similar compounds .

Properties

Molecular Formula

C20H29N5O3

Molecular Weight

387.5 g/mol

IUPAC Name

tert-butyl N-[2-[(1-cyclopentyl-6-methylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]ethyl]carbamate

InChI

InChI=1S/C20H29N5O3/c1-13-11-15(18(26)21-9-10-22-19(27)28-20(2,3)4)16-12-23-25(17(16)24-13)14-7-5-6-8-14/h11-12,14H,5-10H2,1-4H3,(H,21,26)(H,22,27)

InChI Key

QSQNBWCNTPLXIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NCCNC(=O)OC(C)(C)C

Origin of Product

United States

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